2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline
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Overview
Description
2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of anthranilic acid with various aldehydes, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents
Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer agents due to their ability to inhibit tyrosine kinase receptors
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tyrosine kinase receptors, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline include other quinazoline derivatives such as:
2-Phenylquinazoline-4-amine: Known for its potent biological activities.
4-Phenoxyquinazoline: Exhibits significant antimicrobial properties.
2-Phenylquinazolin-4-one: Used in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C34H22N4 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline |
InChI |
InChI=1S/C34H22N4/c1-3-12-23(13-4-1)33-35-29-20-9-7-18-27(29)31(37-33)25-16-11-17-26(22-25)32-28-19-8-10-21-30(28)36-34(38-32)24-14-5-2-6-15-24/h1-22H |
InChI Key |
KZPNJSMZWAPQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C5=NC(=NC6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
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